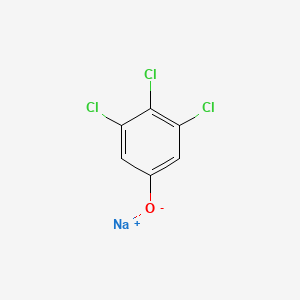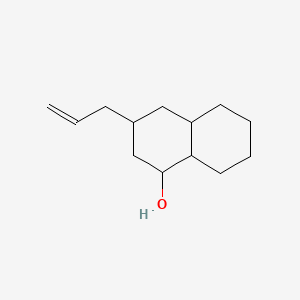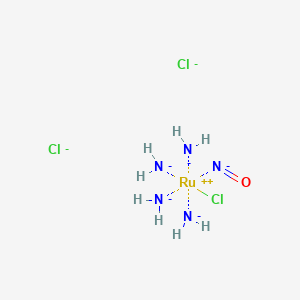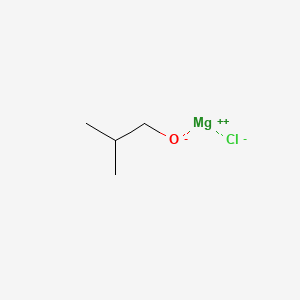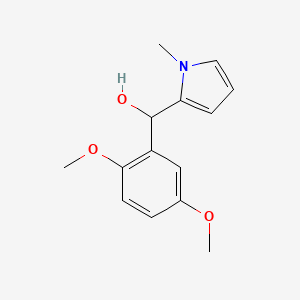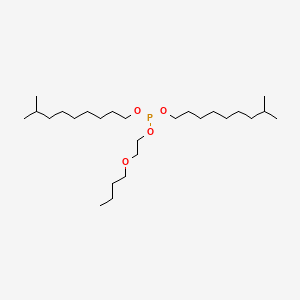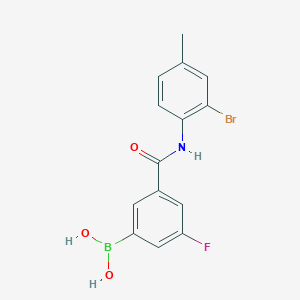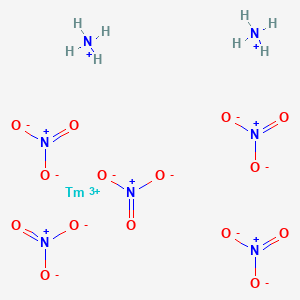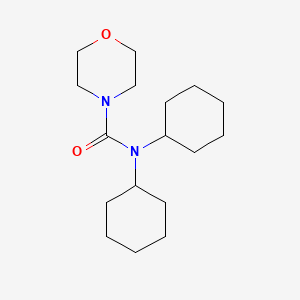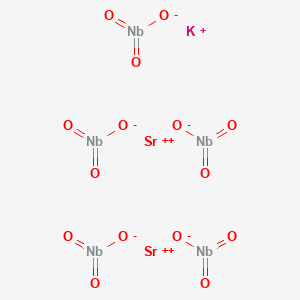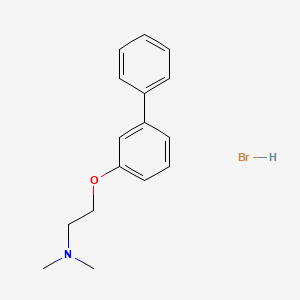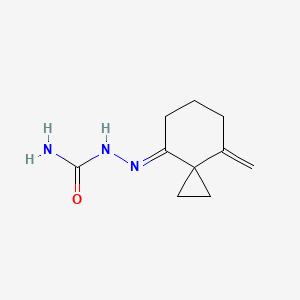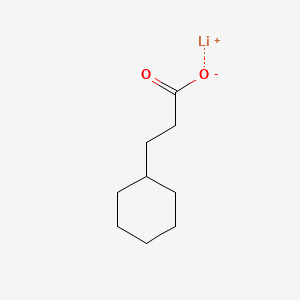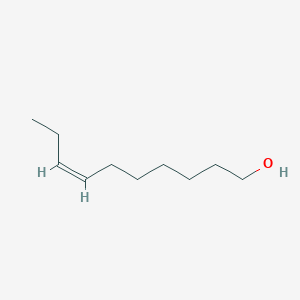
(Z)-dec-7-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the carbon chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-dec-7-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of (Z)-dec-7-en-1-ene. This method typically involves the following steps:
Hydroboration: (Z)-dec-7-en-1-ene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the isomerization of dec-7-en-1-ol. This process involves the use of catalysts such as palladium on carbon (Pd/C) to selectively isomerize the double bond to the Z-configuration.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-dec-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-dec-7-enal or (Z)-dec-7-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (Z)-dec-7-en-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (Z)-dec-7-en-1-chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: (Z)-dec-7-enal, (Z)-dec-7-enoic acid
Reduction: (Z)-dec-7-en-1-amine
Substitution: (Z)-dec-7-en-1-chloride
Aplicaciones Científicas De Investigación
(Z)-dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its role in pheromone communication in insects and other organisms.
Medicine: Research is being conducted on its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.
Mecanismo De Acción
The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior and communication.
Comparación Con Compuestos Similares
(Z)-dec-7-en-1-ol can be compared with other similar compounds such as:
(E)-dec-7-en-1-ol: The E-isomer has a different spatial arrangement of the double bond, leading to different chemical and biological properties.
Dec-7-en-1-ol: The absence of the Z-configuration in the double bond can result in different reactivity and applications.
(Z)-dec-6-en-1-ol: The position of the double bond is different, which can affect the compound’s properties and uses.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
16504-66-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(Z)-dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
Clave InChI |
JPYLHKPRBLLDDJ-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CCCCCCO |
SMILES canónico |
CCC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


